4-Bromoisophthalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38770. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

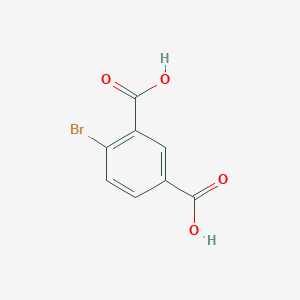

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQIEZXCNYUWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219509 | |

| Record name | 4-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-93-1 | |

| Record name | 4-Bromo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOISOPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8MA69VHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromoisophthalic Acid

This technical guide provides a comprehensive overview of the synthesis of 4-bromoisophthalic acid, a crucial intermediate in the development of pharmaceuticals, polymers, and other functional chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.

Core Synthesis Route: Electrophilic Aromatic Substitution

The most established and conventional method for synthesizing this compound is through the electrophilic aromatic substitution of isophthalic acid.[1] This process typically involves the use of bromine as the brominating agent in the presence of fuming sulfuric acid (oleum).[1]

The two electron-withdrawing carboxylic acid groups on the isophthalic acid ring deactivate it towards electrophilic attack. The strongly acidic environment of oleum (B3057394) is crucial for this reaction to proceed.[1] It is believed that the sulfur trioxide in fuming sulfuric acid forms a complex with bromine, which enhances its electrophilic character and facilitates the bromination process.[1][2][3][4]

Reaction Mechanism

The synthesis of this compound from isophthalic acid via electrophilic bromination proceeds through the following key steps:

-

Generation of the Electrophile: Sulfur trioxide (SO₃) in fuming sulfuric acid acts as a Lewis acid, polarizing the bromine molecule (Br₂) to create a more potent electrophile, likely a Br⁺ equivalent complexed with SO₃.

-

Electrophilic Attack: The electron-rich aromatic ring of isophthalic acid attacks the electrophilic bromine species. The substitution occurs preferentially at the 4-position due to the directing effects of the two meta-positioned carboxylic acid groups.

-

Formation of the Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.

Quantitative Data Summary

The yield and selectivity of the synthesis are highly dependent on the reaction conditions, including temperature, concentration of sulfur trioxide in oleum, and reaction time. The following table summarizes quantitative data from various reported experimental conditions.

| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Purity (%) | Reference |

| Isophthalic acid | Bromine | 10% Fuming Sulfuric Acid | 130 | 22 | This compound & 5-Bromoisophthalic acid | 81.9 (crude) | 83.5 | [3][5] |

| Isophthalic acid | Bromine | 30% Fuming Sulfuric Acid | 150 | 22 | 5-Bromoisophthalic acid, 4,5-Dibromoisophthalic acid, 2,5-Dibromoisophthalic acid | 20.7 (5-bromo), 23.5 (4,5-dibromo), 2.1 (2,5-dibromo) | - | [2] |

| Isophthalic acid | Bromine | Concentrated Nitric Acid | 20 | 1 | 5-Bromoisophthalic acid | 55 | - | [6] |

| Isophthalic acid | Bromine | Concentrated Nitric Acid | 20 | 22 | 4,5-Dibromoisophthalic acid | 65 | - | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis via Bromination in Fuming Sulfuric Acid

This protocol is adapted from established methods involving the bromination of isophthalic acid in oleum.[3][5]

Materials:

-

Isophthalic acid (10 mmol, 1.66 g)

-

10 wt% Fuming sulfuric acid (6.00 g)

-

Bromine (10 mmol, 1.6 g)

-

Ice water

-

Methanol (B129727) (for purification)

-

Sulfuric acid (catalyst for esterification)

Equipment:

-

50 ml pressure-sealable glass tube

-

Magnetic stirrer and heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Apparatus for vacuum distillation

-

Autoclave (for esterification)

Procedure:

-

Reaction Setup: In a 50 ml pressure-sealable glass tube, charge isophthalic acid (1.66 g), 10 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g).

-

Reaction: Seal the tube and stir the mixture at 130°C for 22 hours.

-

Work-up: After the reaction, cool the contents to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to precipitate the solid product.

-

Isolation of Crude Product: Filter the resulting solid using a Buchner funnel, wash with cold water, and dry under reduced pressure to obtain the crude product.

-

Purification via Esterification and Distillation:

-

Convert the crude solid mixture, containing this compound and its byproducts, into their corresponding methyl esters by reacting with methanol in the presence of a catalytic amount of sulfuric acid.[1] This reaction can be carried out in an autoclave at 120°C.[5]

-

Separate the resulting mixture of dimethyl esters by vacuum distillation to isolate the desired dimethyl 4-bromoisophthalate.[1]

-

Hydrolyze the purified dimethyl 4-bromoisophthalate to obtain pure this compound.

-

Protocol 2: Alternative Synthesis using Bromine in Concentrated Nitric Acid

This protocol presents a milder alternative to the use of oleum.[6]

Materials:

-

Isophthalic acid

-

Concentrated nitric acid

-

Bromine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isophthalic acid in concentrated nitric acid.

-

Reaction: Add an excess of bromine to the solution and stir at room temperature (20°C). The reaction time will influence the product distribution, with shorter times favoring monobromination.

-

Work-up and Isolation: After the desired reaction time, quench the reaction with water and isolate the precipitated product by filtration.

-

Purification: Recrystallize the crude product from a suitable solvent to obtain the purified bromoisophthalic acid isomer.

Visualizations

Signaling Pathway of Electrophilic Bromination

Caption: Electrophilic bromination mechanism for this compound synthesis.

Experimental Workflow for Synthesis and Purification

References

- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]

- 2. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 4. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]

An In-depth Technical Guide to the Chemical Properties of 4-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Bromoisophthalic acid (4-BIPA), a versatile organic compound with significant applications in chemical research, materials science, and drug development. This document details its structural characteristics, reactivity, and key experimental protocols, presenting quantitative data in a clear, structured format for ease of reference.

Overview and Chemical Structure

This compound, with the CAS Number 6939-93-1, is a derivative of isophthalic acid.[1] Its structure consists of a benzene (B151609) ring substituted with two carboxylic acid (-COOH) groups at positions 1 and 3, and a bromine (-Br) atom at position 4.[1] This unique arrangement of functional groups—two acidic carboxyl groups and a reactive halogen atom on an aromatic ring—imparts a multifunctional character to the molecule, making it a valuable building block in organic synthesis.[1] The bromine atom, in particular, enhances the electrophilicity of the aromatic ring, making 4-BIPA a suitable substrate for further functionalization reactions like nitration or amination.[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1][2] |

| CAS Number | 6939-93-1 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrO₄ | [1][3][5] |

| Molecular Weight | 245.03 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [1][3][6] |

| Melting Point | 284–302°C[1], 297-299°C[3][6][7], 292-305°C[8], 296-302°C[9] | Multiple |

| Boiling Point | 430.6 ± 40.0 °C (Predicted) | [3][6] |

| Density | 1.8281 (Rough Estimate) | [3][6] |

| pKa | 2.48 ± 0.10 (Predicted) | [3][6] |

| Solubility | Soluble in polar solvents like methanol (B129727) and dimethylformamide (DMF).[1][3][6] | Multiple |

| Storage | Store at room temperature in a dry, cool, and well-ventilated place.[3][6][10] | Multiple |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its successful application in research and development.

The most established method for synthesizing this compound is through the electrophilic aromatic substitution of isophthalic acid.[1] The presence of two electron-withdrawing carboxylic acid groups deactivates the benzene ring, necessitating strong reaction conditions.[1]

Methodology:

-

Reactant Charging: Isophthalic acid is added to fuming sulfuric acid (oleum) containing 1% to 30% sulfur trioxide (SO₃).[1][11][12]

-

Bromination: Bromine is introduced to the mixture, with a typical molar ratio of 0.5 to 1.5 moles of bromine per mole of isophthalic acid.[11][12]

-

Heating: The reaction mixture is heated to a temperature between 100°C and 160°C and stirred for several hours (e.g., 7 to 22 hours).[1][11][12] Careful temperature control is critical to ensure a reasonable reaction rate while minimizing the formation of byproducts.[1]

-

Quenching and Precipitation: After the reaction is complete, the mixture is cooled to room temperature and poured into ice water, causing the crude this compound to precipitate as a solid.[11][12]

-

Isolation: The solid product is isolated by filtration, washed with cold water, and dried under reduced pressure.[11][12]

Caption: Workflow for the synthesis of this compound.

Due to its low solubility in common solvents, purification of crude this compound can be challenging.[12][13] Lower alcohols have been identified as effective solvents for recrystallization.[12][13]

Methodology:

-

Dissolution: The crude solid is dissolved in a minimal amount of a hot lower alcohol solvent, such as methanol.[12]

-

Cooling: The solution is slowly cooled to room temperature to allow for the formation of pure crystals.

-

Isolation: The recrystallized product is collected by filtration, washed with a small amount of cold solvent, and dried. This method yields a product with high purity.[12]

The structure and purity of this compound are confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[1][7][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the carboxylic acid (-COOH) and C-Br functional groups.

-

Assay Methods: Purity is quantitatively determined by methods such as aqueous acid-base titration and gas chromatography (GC) after silylation.[8] A typical purity specification is ≥95.0%.[8]

Reactivity and Applications

The dual functionality of this compound makes it a highly versatile intermediate in organic synthesis.[15][16]

-

Carboxylic Acid Groups: The two -COOH groups can readily undergo esterification with alcohols or amidation with amines.[1][16] They can also be deprotonated to act as ligands for metal ions.[1]

-

Bromine Atom: The bromine substituent can be replaced by other functional groups through various cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse molecular fragments.[15][16]

This reactivity makes 4-BIPA a key component in several advanced applications:

-

Metal-Organic Frameworks (MOFs): The carboxylic acid groups serve as linkers to bind metal ions, forming extended, porous network structures used for gas storage and separation.[1][15]

-

Drug Development: It serves as a critical scaffold for building complex molecules with potential therapeutic efficacy.[15][16] Its structure can be modified to incorporate specific pharmacophores.[15]

-

Advanced Materials: It is used in the synthesis of polymers, imparting enhanced thermal stability, and in the development of materials for organic light-emitting diodes (OLEDs).[1][15]

Caption: Reactivity and application pathways of this compound.

Safety and Handling

This compound is classified as an irritant. It is essential to adhere to safety protocols when handling this chemical.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][17][18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[17][19]

-

Handling: Use only in a well-ventilated area and avoid breathing dust.[5][19] Wash hands thoroughly after handling.[5][19]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[5][19] If in eyes, rinse cautiously with water for several minutes.[17] If inhaled, move the person to fresh air.[17]

This guide provides a foundational understanding of this compound for professionals in research and drug development. Its unique chemical properties and versatility as a synthetic building block ensure its continued importance in the advancement of chemistry and materials science.

References

- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]

- 2. This compound | 6939-93-1 [sigmaaldrich.com]

- 3. This compound CAS#: 6939-93-1 [m.chemicalbook.com]

- 4. CAS # 6939-93-1, this compound, 4-Bromo-1,3-benzenedicarboxylic acid - chemBlink [ww.chemblink.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound | 6939-93-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 6939-93-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound | 6939-93-1 [sigmaaldrich.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 13. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 14. This compound(6939-93-1) 1H NMR spectrum [chemicalbook.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. ww.chemblink.com [ww.chemblink.com]

- 18. 4-Bromophthalic acid | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Bromoisophthalic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisophthalic acid (4-BIPA) is a halogenated aromatic dicarboxylic acid that serves as a pivotal intermediate and versatile building block in synthetic chemistry. Its unique molecular architecture, featuring two carboxylic acid functional groups and a bromine substituent on a benzene (B151609) ring, imparts a combination of reactivity and structural utility that is highly valued in pharmaceutical development and material science. The carboxylic acid moieties offer sites for esterification, amidation, and coordination chemistry, while the bromine atom provides a reactive handle for cross-coupling reactions and other functional group transformations. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support its application in research and development.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions, and a bromine atom at the 4 position.[1] This substitution pattern makes it a derivative of isophthalic acid. The presence of both electron-withdrawing carboxylic acid groups and the halogen atom defines its chemical behavior and utility.[1]

Chemical and Physical Properties

The key identifiers and physical properties of this compound are summarized in the table below. It typically appears as a white to off-white crystalline solid and is soluble in polar organic solvents such as methanol (B129727) and dimethylformamide (DMF).[1][2]

| Property | Value | Reference(s) |

| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 6939-93-1 | [1] |

| Molecular Formula | C₈H₅BrO₄ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 297-299 °C | [2] |

| Solubility | Soluble in methanol | [2] |

| InChI Key | MSQIEZXCNYUWHN-UHFFFAOYSA-N |

Molecular Structure Diagram

The chemical structure of this compound is depicted below.

Synthesis and Purification

The most established method for synthesizing this compound is through the electrophilic aromatic substitution of isophthalic acid.[1] This reaction is typically performed using bromine in the presence of fuming sulfuric acid (oleum), which acts as a catalyst and solvent.[1] The strongly acidic and dehydrating environment is necessary to activate the benzene ring, which is deactivated by the two electron-withdrawing carboxylic acid groups.[1]

Experimental Protocol: Synthesis

The following protocol is adapted from established patent literature for the synthesis of bromoisophthalic acid compounds.[3][4]

Materials:

-

Isophthalic acid (10 mmol, 1.66 g)

-

10 wt% Fuming sulfuric acid (oleum) (6.00 g)

-

Bromine (10 mmol, 1.6 g)

-

Ice water

-

Deionized water

Procedure:

-

Charge a 50 mL pressure-sealable glass tube with isophthalic acid (1.66 g), 10 wt% fuming sulfuric acid (6.00 g), and bromine (1.6 g).

-

Seal the tube and stir the reaction mixture at 130°C for 22 hours. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the reaction period, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove residual acid.

-

Dry the crude product under reduced pressure to yield crude this compound.

Experimental Protocol: Purification by Recrystallization

Due to its low solubility in common organic solvents, purification of this compound can be challenging.[3][5] However, lower alcohols, particularly methanol, have been found to be effective for recrystallization.[3][5]

Materials:

-

Crude this compound

-

Methanol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol (e.g., at 60°C).

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

As the solution cools, crystals of pure this compound will form.

-

To maximize yield, the flask can be further cooled in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid protons typically appear as a broad singlet at a much higher chemical shift.

| Chemical Shift (δ) ppm | Assignment | Multiplicity | Coupling Constant (J) Hz |

| 13.6 | -COOH | Broad | - |

| 8.277 | Aromatic H | Doublet | 2.1 |

| 7.952 | Aromatic H | Doublet of d | 8.3, 2.1 |

| 7.886 | Aromatic H | Doublet | 8.3 |

| Data sourced from ChemicalBook.[6] |

¹³C NMR: The carbon NMR spectrum will show eight distinct signals: six for the aromatic carbons (four substituted, two unsubstituted) and two for the carbonyl carbons of the carboxylic acid groups.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 2500 - 3300 | Broad, characteristic of carboxylic acid dimer |

| C=O Stretch | ~1700 | Strong, sharp carbonyl absorption |

| C-C Aromatic Stretch | 1600 - 1450 | Medium to sharp peaks |

| C-Br Stretch | 700 - 500 | Weak to medium |

| Data interpreted from typical values for substituted benzoic acids.[1] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the molecule's fragmentation pattern.

| m/z | Interpretation |

| 244/246 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br). |

| 227/229 | Loss of OH group [M-OH]⁺. |

| 199/201 | Loss of COOH group [M-COOH]⁺. |

| 143/145 | Loss of a second COOH group. |

| Data sourced from ChemicalBook.[6] |

Applications in Research and Development

This compound is a valuable intermediate in several fields, primarily due to its multifunctional nature.

Drug Development and Custom Synthesis

In pharmaceutical research, 4-BIPA serves as a critical starting material for the synthesis of complex organic molecules and novel drug candidates.[7][8] The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse organic fragments.[8] The two carboxylic acid groups provide sites for derivatization into esters, amides, or other functional groups, allowing for the construction of complex molecular scaffolds essential for therapeutic efficacy.[8]

Material Science: Metal-Organic Frameworks (MOFs)

A prominent application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs).[1] MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands.[9] The two deprotonated carboxylate groups of 4-BIPA can coordinate with metal centers to form extended, porous network structures.[1] The bromine substituent can influence the properties of the resulting MOF, such as its hydrophobicity, and can also serve as a site for post-synthetic modification.[1] These materials have potential applications in gas storage, separation, and catalysis.[1]

Logical Pathway for MOF Synthesis

The diagram below illustrates the role of this compound as an organic linker in the self-assembly process of MOF synthesis.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its well-defined structure and predictable reactivity make it an invaluable tool for the synthesis of complex molecules, from potential therapeutic agents to advanced porous materials like MOFs. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide serve as a critical resource for researchers leveraging this compound in their scientific endeavors.

References

- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]

- 2. This compound CAS#: 6939-93-1 [m.chemicalbook.com]

- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound(6939-93-1) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 4-Bromoisophthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromoisophthalic acid in organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a robust theoretical framework for predicting solubility, alongside detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction

This compound (4-BIPA) is a substituted aromatic dicarboxylic acid with the chemical formula C₈H₅BrO₄. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene (B151609) ring, imparts a unique combination of properties that make it a valuable building block in organic synthesis and a component in the development of novel materials and pharmaceuticals. Understanding the solubility of 4-BIPA in various organic solvents is critical for its effective utilization in these applications. Solubility dictates the choice of reaction media, crystallization conditions for purification, and the feasibility of its use in solution-based processes.

This guide summarizes the available qualitative solubility information, presents a theoretical approach to estimate solubility using Hansen Solubility Parameters (HSP), and provides detailed, actionable experimental protocols for the quantitative determination of its solubility.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is reported to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and in lower alcohols like methanol (B129727).[1][2] This is attributed to the potential for hydrogen bonding between the carboxylic acid groups of 4-BIPA and the solvent molecules.

-

Slight Solubility: In many "general" or less polar organic solvents, this compound is described as having slight or poor solubility.[3] This characteristic can make recrystallization challenging in such solvents.

-

Recrystallization: Lower alcohols containing one to five carbon atoms, with methanol being particularly effective, are recommended for the recrystallization of this compound, indicating a significant increase in solubility with temperature in these solvents.[3]

Quantitative Solubility Data

A thorough search of scientific databases and literature reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L at various temperatures) for this compound in a wide range of common organic solvents. To address this gap, this guide provides a theoretical framework for solubility prediction and detailed experimental methods for researchers to generate this critical data.

Theoretical Approach to Solubility Prediction: Hansen Solubility Parameters (HSP)

In the absence of experimental data, Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a solute in a given solvent. The principle of HSP is "like dissolves like," where the total cohesion energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The HSP values for a solute (this compound) and a range of solvents can be used to calculate a "distance" (Ra) in Hansen space. A smaller distance indicates a higher likelihood of solubility.

Table 1: Estimated Hansen Solubility Parameters for this compound and Known Parameters for Various Organic Solvents

| Compound/Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| This compound (Estimated) | 19.0 | 10.0 | 12.0 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

Note: The HSP values for this compound are estimations and should be used as a predictive tool to guide solvent selection for experimental verification.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, the following experimental protocols are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the equilibration temperature to avoid precipitation. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. The filter should also be at the equilibration temperature.

-

Analysis: Determine the concentration of this compound in the filtrate using a suitable analytical method, such as the Gravimetric Method or UV-Vis Spectroscopy.

Analytical Methods for Concentration Determination

-

Sample Preparation: Accurately weigh the vial containing the filtered saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Drying: Once the solvent is removed, dry the vial containing the solid residue to a constant weight in a vacuum oven.

-

Calculation: The mass of the dissolved this compound is the difference between the final weight of the vial with the dried residue and the initial weight of the empty vial. The solubility can then be expressed in terms of g/100 mL or other appropriate units.

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range and the solvent used does not interfere with the absorbance.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination.

Caption: A workflow diagram for the shake-flask method of solubility determination.

Caption: Workflow diagrams for gravimetric and UV-Vis spectroscopic analysis.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides the necessary theoretical and practical tools for researchers to predict and experimentally determine this crucial parameter. The qualitative information gathered indicates a preference for polar solvents. The Hansen Solubility Parameter approach offers a valuable predictive tool for initial solvent screening. Furthermore, the detailed shake-flask experimental protocol, coupled with gravimetric or UV-Vis analysis, provides a reliable means to generate accurate quantitative solubility data. This information is essential for the effective application of this compound in research, development, and industrial processes.

References

A Technical Guide to 4-Bromoisophthalic Acid (CAS 6939-93-1) for Research and Development

Abstract

This technical guide provides an in-depth overview of 4-Bromoisophthalic acid (4-BIPA), CAS number 6939-93-1, a versatile halogenated aromatic dicarboxylic acid. It is a crucial building block in organic synthesis, particularly for the development of novel pharmaceuticals, advanced materials like metal-organic frameworks (MOFs), and functional polymers.[1][2][3] This document details its physicochemical properties, established synthesis and purification protocols, key chemical reactions, and applications. Furthermore, it includes comprehensive spectroscopic data, safety and handling guidelines, and graphical workflows to support researchers, scientists, and drug development professionals in its effective utilization.

Introduction

This compound (4-BIPA) is a derivative of isophthalic acid distinguished by a bromine substituent at the 4-position of the benzene (B151609) ring.[1] This unique trifunctional structure, featuring two carboxylic acid groups and a reactive bromine atom, makes 4-BIPA an exceptionally valuable intermediate in custom synthesis projects.[1][3] The carboxylic acid moieties serve as points for esterification, amidation, or ligand formation, while the bromine atom can be readily displaced or engaged in cross-coupling reactions, allowing for extensive molecular diversification.[1][3] Its utility spans from creating complex intermediates for active pharmaceutical ingredients (APIs) to designing bespoke linkers for metal-organic frameworks (MOFs) and high-performance polymers.[2][4]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 6939-93-1 | [1] |

| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1] |

| Synonyms | 4-Bromo-1,3-benzenedicarboxylic acid | [5][6] |

| Molecular Formula | C₈H₅BrO₄ | [1][5] |

| Molecular Weight | 245.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| Melting Point | 284–302°C | [1] |

| Solubility | Soluble in polar solvents like methanol (B129727) and DMF | [1][7] |

| InChI Key | MSQIEZXCNYUWHN-UHFFFAOYSA-N |

Synthesis and Purification

The most established route for synthesizing 4-BIPA is the direct electrophilic bromination of isophthalic acid.[1] This reaction requires harsh conditions due to the deactivating effect of the two carboxylic acid groups on the aromatic ring.[1]

Synthesis Workflow: Electrophilic Bromination

The synthesis involves the reaction of isophthalic acid with bromine in fuming sulfuric acid (oleum), where sulfur trioxide acts as a catalyst, enhancing the electrophilicity of bromine.[1]

Caption: General workflow for the synthesis of 4-BIPA.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established patent literature.[2][8]

-

Charging the Reactor: In a pressure-sealable glass tube or an appropriately rated reactor, charge isophthalic acid (1.0 eq), fuming sulfuric acid (10-30 wt% SO₃), and bromine (1.0-1.5 eq).[2][8]

-

Reaction: Seal the vessel and heat the mixture to a temperature between 100°C and 160°C with vigorous stirring. Maintain the temperature for 3 to 24 hours. The reaction progress can be monitored by HPLC or LC-MS.[2][8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a large excess of ice water to precipitate the crude product.[2][8]

-

Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under reduced pressure to yield crude this compound. The crude product will likely contain isomeric byproducts such as 5-bromoisophthalic acid and dibrominated species.[1][2]

Purification Strategies

Effective purification is critical to isolate the desired 4-BIPA isomer from byproducts. Two primary methods are employed: recrystallization and a sequence of esterification followed by distillation.[2][8]

Caption: Alternative workflows for the purification of crude 4-BIPA.

Experimental Protocols: Purification

Method 1: Recrystallization [2][9][10][11]

-

Dissolve the crude 4-BIPA solid in a minimum amount of hot lower-chain alcohol, such as methanol (e.g., at 60°C).[2]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2] This method is effective due to the differential solubility of the isomers in alcohols.[2][9]

Method 2: Diesterification and Distillation [1][2]

-

Esterification: Suspend the crude acid mixture in methanol (5-100 molar excess) with an acid catalyst (e.g., sulfuric acid, 1-20 mol%).[2] Heat the mixture in a sealed vessel or autoclave to a temperature above the boiling point of the alcohol (e.g., 120°C for methanol) to form the corresponding dimethyl esters.[1][2]

-

Distillation: Separate the mixture of dimethyl esters via vacuum distillation. The different boiling points of the isomeric and di-brominated esters allow for their effective separation.[1][2]

-

Hydrolysis (Optional): The purified dimethyl 4-bromoisophthalate can then be hydrolyzed back to the pure diacid using standard aqueous acid or base procedures, if the acid form is required.

Chemical Reactivity and Applications

4-BIPA's value lies in its dual reactivity, providing a scaffold for building complex molecules.[3]

Logical Relationship of Structure to Application

The carboxylic acid groups and the bromine atom are distinct reactive handles that lead to its diverse applications in materials science and pharmaceutical development.[1][3]

Caption: Logical flow from 4-BIPA's reactive sites to its applications.

Key Application Areas

-

Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can be deprotonated to act as bidentate ligands, coordinating with metal ions to form porous, crystalline frameworks.[1][12][13][14] The bromine atom can be used to tune the properties of the MOF or for post-synthetic modification.[1]

-

Pharmaceutical Synthesis: 4-BIPA is an ideal starting material for custom synthesis of drug candidates.[3] The bromine atom allows for the introduction of diverse molecular fragments via cross-coupling reactions, which is a cornerstone of modern medicinal chemistry for building complex molecular architectures.[3][4]

-

Advanced Materials: It serves as an intermediate in the synthesis of functional polymers, such as polyesters and polyamides, and organic light-emitting materials (OLEDs).[1][2]

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Summary of Spectroscopic Data

The following table summarizes the expected characteristic signals in NMR and IR spectroscopy.[15][16][17][18]

| Technique | Parameter | Expected Signal / Observation |

| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (broad singlet, 2H, -COOH) ~7.5-8.5 ppm (multiplets, 3H, Ar-H) |

| ¹³C NMR | Chemical Shift (δ) | ~165-175 ppm (-C=O) ~120-140 ppm (Ar-C) |

| FTIR | Wavenumber (cm⁻¹) | ~2500-3300 (broad, O-H stretch) ~1680-1720 (strong, C=O stretch) ~1600, ~1450 (C=C aromatic stretch) ~1000-1100 (C-Br stretch) |

Note: NMR shifts are highly dependent on the solvent used (e.g., DMSO-d₆). Data is based on typical values for this class of compound.[15][19]

Experimental Protocol: Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Prep: Dissolve 5-10 mg of purified 4-BIPA in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use standard parameters with proton decoupling for the ¹³C spectrum.

-

Processing: Process the Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

-

-

FTIR Spectroscopy:

-

Sample Prep: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum in the mid-infrared range (typically 4000–400 cm⁻¹).[15] A background spectrum should be collected and subtracted.

-

Analysis: Identify characteristic absorption bands corresponding to the functional groups (O-H, C=O, C=C, C-Br).[20][21]

-

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

GHS Hazard Information

| Identifier | Classification | Precautionary Statement(s) |

| Signal Word | Warning | [5][6] |

| Pictogram | GHS07 (Exclamation Mark) | [6][22] |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [5][6][22] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][22][23][24] |

Handling and Storage Guidelines

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust.[22] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][22]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5][22] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 6939-93-1) is a high-value chemical intermediate with a unique combination of reactive functional groups. Its established synthesis and purification procedures, coupled with its versatile reactivity, make it an indispensable tool for chemists in academia and industry. From the rational design of metal-organic frameworks to the custom synthesis of complex pharmaceutical scaffolds, 4-BIPA offers a robust platform for innovation. This guide provides the core technical information required for its safe and effective use in research and development.

References

- 1. This compound | 6939-93-1 | Benchchem [benchchem.com]

- 2. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. synquestlabs.com [synquestlabs.com]

- 7. This compound CAS#: 6939-93-1 [m.chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. yaghi.berkeley.edu [yaghi.berkeley.edu]

- 14. Recent advances in process engineering and upcoming applications of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound(6939-93-1) 13C NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. This compound(6939-93-1) 1H NMR [m.chemicalbook.com]

- 19. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 20. Isophthalic acid [webbook.nist.gov]

- 21. researchgate.net [researchgate.net]

- 22. ww.chemblink.com [ww.chemblink.com]

- 23. 6939-93-1|this compound|BLD Pharm [bldpharm.com]

- 24. 6939-93-1|this compound|BLD Pharm [bldpharm.de]

Spectroscopic and Structural Elucidation of 4-Bromoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisophthalic acid (4-BIPA) is a substituted aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄. Its structure, featuring a bromine atom and two carboxylic acid groups on a benzene (B151609) ring, makes it a versatile building block in organic synthesis, particularly in the development of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. A thorough understanding of its spectroscopic and structural characteristics is paramount for its application in these fields. This technical guide provides an in-depth overview of the key spectroscopic data for this compound and the experimental protocols for their acquisition.

Molecular Structure

This compound consists of a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 4. This substitution pattern leads to a specific set of spectroscopic signatures that are detailed in the following sections.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~13.5 | broad singlet | - | Carboxylic acid protons (2H) |

| 8.28 | doublet | 2.1 | Aromatic proton (1H) |

| 7.95 | doublet of doublets | 8.3, 2.1 | Aromatic proton (1H) |

| 7.89 | doublet | 8.3 | Aromatic proton (1H) |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Carboxylic acid carbons |

| 138.5 | Aromatic carbon |

| 134.2 | Aromatic carbon |

| 132.1 | Aromatic carbon |

| 130.8 | Aromatic carbon |

| 129.5 | Aromatic carbon |

| 122.3 | Aromatic carbon |

Solvent: DMSO-d₆

Vibrational Spectroscopy

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 1715 | Strong | C=O stretch (carboxylic acid) |

| 1600, 1550, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1300 | Medium | C-O stretch, O-H bend |

| 920 | Broad | O-H out-of-plane bend |

| 750 | Strong | C-H out-of-plane bend |

| 680 | Medium | C-Br stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 244/246 | ~100/~98 | [M]⁺ (Molecular ion, showing isotopic pattern of Br) |

| 227/229 | Moderate | [M-OH]⁺ |

| 199/201 | Moderate | [M-COOH]⁺ |

| 120 | Moderate | [M-Br-COOH]⁺ |

| 75 | High | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

UV-Vis Spectroscopy

For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the benzene ring. In a methanol (B129727) solution, this compound typically exhibits absorption maxima around 210 nm and 290 nm. The exact positions and intensities of these bands can be influenced by the solvent and pH.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 16 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0 to 200 ppm

-

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry

Electron Ionization (EI)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization source.

-

Acquisition Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: 50-500 m/z

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be evident in fragments containing a bromine atom.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as methanol or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Logical and Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Bromoisophthalic Acid

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It includes a detailed summary of spectral data, a standard experimental protocol for spectral acquisition, and a visual representation of the molecular structure and proton correlations.

Introduction

This compound is a substituted aromatic dicarboxylic acid with the molecular formula C₈H₅BrO₄[1]. Its structure consists of a benzene (B151609) ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 4[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the structure of such molecules by providing detailed information about the chemical environment, connectivity, and relative number of protons[1]. This guide focuses on the 1H NMR spectrum, which is instrumental for confirming the substitution pattern on the aromatic ring[1].

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons and a broad signal for the two acidic protons of the carboxyl groups[1]. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the bromine and carboxylic acid substituents. Electron-withdrawing groups, like carboxylic acids and bromine, tend to deshield adjacent protons, shifting their signals downfield in the NMR spectrum.

The chemical structure and the logical relationship between the inequivalent protons and their expected NMR signals are visualized in the diagram below.

Caption: Molecular structure of this compound and its corresponding proton signals in 1H NMR.

Quantitative 1H NMR Data

The following table summarizes the experimental 1H NMR data for this compound recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (B87167) (DMSO-d6)[2]. The acidic protons of the carboxylic acids typically appear as a very broad singlet at a downfield chemical shift[1].

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -COOH | 13.6 | Broad Singlet | - | 2H |

| H-2 | 8.277 | Doublet | 2.1 | 1H |

| H-6 | 7.952 | Doublet of Doublets | 8.3, 2.1 | 1H |

| H-5 | 7.886 | Doublet | 8.3 | 1H |

Table 1: 1H NMR Spectral Data for this compound in DMSO-d6.[2]

Interpretation of the Data:

-

H-2: This proton is ortho to two electron-withdrawing carboxylic acid groups, causing it to be the most deshielded of the aromatic protons and appear furthest downfield. It is split into a doublet by the meta-coupling with H-6 (J = 2.1 Hz).

-

H-6: This proton is ortho to a carboxylic acid group and meta to both the other carboxylic acid and the bromine atom. It is split into a doublet of doublets by ortho-coupling with H-5 (J = 8.3 Hz) and meta-coupling with H-2 (J = 2.1 Hz).

-

H-5: This proton is ortho to the bromine atom and is split into a doublet by the ortho-coupling with H-6 (J = 8.3 Hz).

-

-COOH: The two carboxylic acid protons are highly deshielded and exchangeable, resulting in a single broad signal at a very high chemical shift.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a standard methodology for acquiring the 1H NMR spectrum of this compound.

Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated NMR solvent (e.g., DMSO-d6)[3]

-

NMR tubes (5 mm)

-

Volumetric flask and pipette

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of DMSO-d6 in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals that would overwhelm the analyte signals[3].

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans. For a 400 MHz spectrometer, a typical spectral width for 1H NMR is from -2 to 16 ppm.

-

-

Data Acquisition:

-

Acquire the 1H NMR spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum using the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) if added.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule.

-

The workflow for this experimental protocol is illustrated below.

References

Unveiling the Structural Landscape of 4-Bromoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromoisophthalic acid, with the chemical formula C₈H₅BrO₄, is a substituted aromatic dicarboxylic acid that serves as a versatile building block in the realms of medicinal chemistry, materials science, and drug development.[1] Its rigid structure, coupled with the presence of two carboxylic acid functional groups and a bromine atom, allows for its use in the synthesis of a wide array of molecular architectures, including metal-organic frameworks (MOFs), coordination polymers, and novel pharmaceutical intermediates.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting its physicochemical properties, designing new materials with tailored functionalities, and elucidating its interactions in biological systems.

This technical guide provides a comprehensive overview of the structural aspects of this compound. While a definitive crystal structure for the free this compound molecule is not publicly available in crystallographic databases, this guide will present the known physicochemical properties and detail the experimental protocols typically employed for single-crystal X-ray diffraction studies, using the closely related isomer, 5-bromoisophthalic acid, as an illustrative example for which crystallographic data has been published.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrO₄ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| CAS Number | 6939-93-1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 297-299 °C (lit.) | |

| Solubility | Soluble in methanol | |

| IUPAC Name | 4-bromobenzene-1,3-dicarboxylic acid | [1] |

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The following is a detailed, representative protocol for obtaining the crystal structure of a bromoisophthalic acid derivative, based on methodologies reported for similar compounds.

Synthesis and Crystallization

Single crystals of suitable quality are a prerequisite for X-ray diffraction analysis. A typical procedure for the synthesis of bromoisophthalic acid involves the bromination of isophthalic acid.[2]

Synthesis of 5-Bromoisophthalic Acid (Illustrative Example): A mixture of isophthalic acid, N-bromosuccinimide (NBS), and a suitable solvent is refluxed. After the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization to obtain single crystals.

Crystallization: Slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., water, ethanol, or a solvent mixture) at room temperature is a common method for growing high-quality single crystals.

X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. X-ray data is collected using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The diffractometer collects a series of diffraction images at different crystal orientations.

Data Processing and Structure Solution

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.

Structure Refinement

The initial structural model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various crystallographic indicators such as the R-factor.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final validation of a crystal structure.

Illustrative Crystallographic Data of 5-Bromoisophthalic Acid

As the crystal structure of this compound is not available, we present the crystallographic data for its isomer, 5-bromoisophthalic acid, to provide researchers with an example of the expected structural parameters. This data is sourced from a publication detailing the synthesis and crystal structure of a cobalt(II) coordination polymer containing the 5-bromoisophthalato ligand.[3]

| Parameter | Value |

| Compound | Poly[(μ₃-5-bromoisophthalato-κ⁴O,O′:O″,O‴)-(μ₂-1,2-bis(1,2,4-triazole-1-ylmethyl)benzene-κ²N:N′)cobalt(II)] |

| Chemical Formula | C₂₀H₁₅BrCoN₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7395(7) |

| b (Å) | 16.1423(11) |

| c (Å) | 14.9519(12) |

| β (°) | 103.694(3) |

| Volume (ų) | 2049.4(3) |

| Z | 4 |

| Temperature (K) | 193(2) |

| R-factor (Rgt(F)) | 0.0514 |

Note: This data pertains to the coordination polymer and not the free acid. The geometry of the 5-bromoisophthalate ligand within this structure provides valuable insight into its potential conformation and intermolecular interactions.

Signaling Pathways and Logical Relationships

The utility of this compound often lies in its ability to act as a linker in the construction of larger supramolecular assemblies or as a precursor in multi-step organic syntheses. The following diagram illustrates the logical relationship between the starting material and its potential applications.

Conclusion

This compound remains a compound of significant interest due to its versatile chemical nature. While a definitive single-crystal structure of the free acid is yet to be reported in the public domain, this guide provides a comprehensive summary of its known properties and the established methodologies for its structural elucidation. The provided data for a closely related isomer serves as a valuable reference for researchers in the field. The continued exploration of this and similar molecules will undoubtedly contribute to advancements in materials science, drug discovery, and crystal engineering.

References

An In-depth Technical Guide to the Thermal Decomposition of 4-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the thermal decomposition of 4-Bromoisophthalic acid. Due to the limited availability of specific experimental data in peer-reviewed literature for this compound, this guide synthesizes information from safety data sheets, analogous chemical structures, and established principles of thermal analysis. It provides predicted decomposition pathways, detailed hypothetical experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a summary of known physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling informed decisions on its handling, processing, and application in research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is critical for understanding the compound's behavior under various conditions.

| Property | Value | Reference |

| IUPAC Name | 4-Bromobenzene-1,3-dicarboxylic acid | [1] |

| CAS Number | 6939-93-1 | [1] |

| Molecular Formula | C₈H₅BrO₄ | [1] |

| Molecular Weight | 245.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 284–305 °C | [1][2] |

| Solubility | Soluble in polar solvents like methanol (B129727) and dimethylformamide (DMF) | [1] |

Predicted Thermal Decomposition Profile

Based on the chemical structure of this compound and the established thermal behavior of aromatic carboxylic acids, the primary thermal decomposition event is anticipated to be decarboxylation. The presence of two carboxylic acid groups and a bromine atom on the aromatic ring suggests a multi-stage decomposition process at elevated temperatures.

Predicted Decomposition Products

Upon heating, this compound is expected to decompose into smaller, more volatile molecules. The predicted primary decomposition products are listed in Table 2.

| Predicted Product | Chemical Formula | Notes |

| Carbon Dioxide | CO₂ | Resulting from the decarboxylation of the carboxylic acid groups. This is a common decomposition pathway for carboxylic acids. |

| Hydrogen Bromide | HBr | Formed from the cleavage of the carbon-bromine bond and subsequent abstraction of a hydrogen atom. |

| Carbon Monoxide | CO | May be formed at higher temperatures due to incomplete combustion of the aromatic ring. |

| Water | H₂O | Potentially formed from the interaction of the carboxylic acid groups, especially if intermolecular dehydration occurs to form an anhydride (B1165640) intermediate. |

| Bromobenzoic Acid | C₇H₅BrO₂ | A potential intermediate if only one carboxylic acid group undergoes decarboxylation initially. |

| Bromobenzene | C₆H₅Br | Could be formed by the complete decarboxylation of the molecule. |

| Aromatic Fragments | Various | At higher temperatures, the benzene (B151609) ring is expected to fragment, leading to a complex mixture of smaller organic compounds and soot (elemental carbon). |

Note: The formation of these products is dependent on the experimental conditions, such as the heating rate and the atmosphere (inert or oxidative).

Proposed Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a stepwise mechanism. Initially, decarboxylation of one or both carboxylic acid groups is expected. This may be followed by the cleavage of the C-Br bond and subsequent fragmentation of the aromatic ring at higher temperatures. An alternative initial step could involve intermolecular dehydration to form a polymeric anhydride, which then decomposes.

Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are detailed, generalized protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and the mass loss at each stage.

Objective: To determine the thermal stability and decomposition profile of this compound.